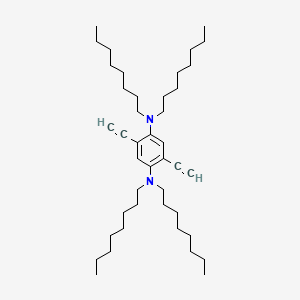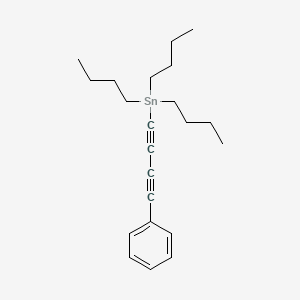
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 4-phenylbuta-1,3-diyn-1-yl group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane typically involves the coupling of a stannane precursor with a phenylbuta-1,3-diynyl derivative. One common method is the oxidative acetylene coupling, which involves the reaction of a stannane with a phenylbuta-1,3-diynyl compound under oxidative conditions . This method leverages the reactivity of the acetylene groups to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced using suitable reducing agents to form different organotin derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce different organotin compounds .
Wissenschaftliche Forschungsanwendungen
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane has several scientific research applications:
Wirkmechanismus
The mechanism of action of Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane involves its ability to participate in radical reactions. The tin atom can form radicals that initiate or propagate radical chain reactions. These radicals can interact with various molecular targets, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: A silicon-based compound with a similar phenylbuta-1,3-diynyl group but different chemical properties.
Uniqueness
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane is unique due to its combination of a tin atom with a phenylbuta-1,3-diynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
125358-13-6 |
|---|---|
Molekularformel |
C22H32Sn |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
tributyl(4-phenylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C10H5.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h4-6,8-9H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
LKXONYTZNQOHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


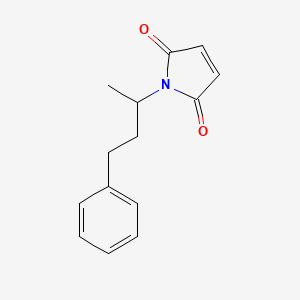


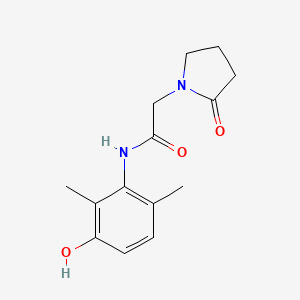
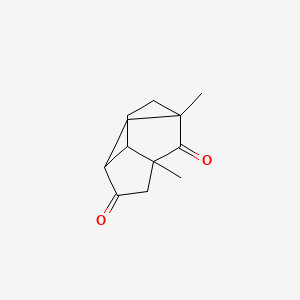
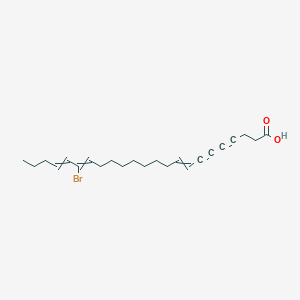
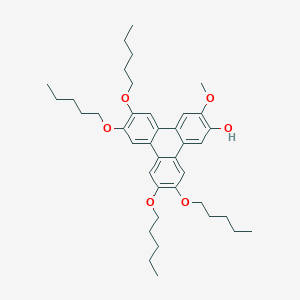
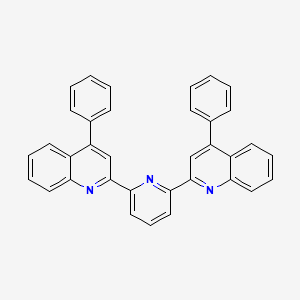
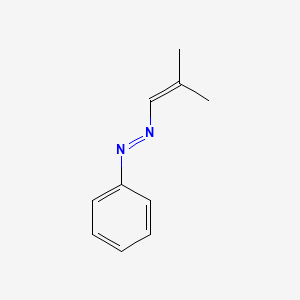

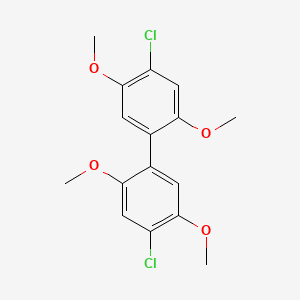
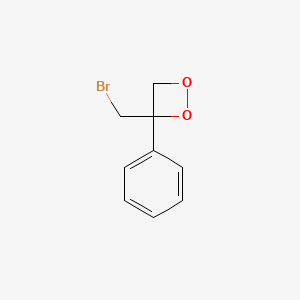
dimethyl-](/img/structure/B14278263.png)
